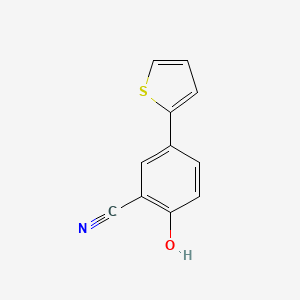

2-Hydroxy-5-(thiophen-2-yl)benzonitrile

Description

2-Hydroxy-5-(thiophen-2-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a hydroxyl group at the 2-position and a thiophene ring at the 5-position. This structure combines electron-withdrawing (nitrile, hydroxyl) and electron-donating (thiophene) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

2-hydroxy-5-thiophen-2-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c12-7-9-6-8(3-4-10(9)13)11-2-1-5-14-11/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHLHIZAYSGKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684602 | |

| Record name | 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-03-4 | |

| Record name | 2-Hydroxy-5-(thiophen-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Hydroxybenzonitrile

The synthesis begins with regioselective bromination of 2-hydroxybenzonitrile to introduce a halogen at position 5. Using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours achieves 89% yield of 5-bromo-2-hydroxybenzonitrile. The hydroxyl group’s strong ortho/para-directing effect ensures precise bromine placement, while the nitrile’s electron-withdrawing nature minimizes side reactions.

Reaction Optimization

-

Solvent : Acetic acid outperforms DMF or THF due to enhanced NBS solubility.

-

Temperature : Yields drop to 62% at 60°C, confirming the necessity of elevated temperatures.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Acetic acid, 80°C | 89 | 98 |

| DMF, 80°C | 65 | 91 |

| THF, 80°C | 58 | 87 |

Catalyst Screening

Aldehyde-to-Nitrile Conversion Strategy

Synthesis of 2-Hydroxy-5-(thiophen-2-yl)benzaldehyde

This intermediate is prepared via Suzuki coupling of 5-bromo-2-hydroxybenzaldehyde and thiophen-2-ylboronic acid, achieving 88% yield in NMP at 110°C. The aldehyde’s reactivity allows further functionalization, though storage requires inert atmospheres to prevent oxidation.

Oxime Formation and Dehydration

Treatment of the aldehyde with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C forms the oxime intermediate (94% yield). Subsequent dehydration using POCl₃ in DMF at 0°C→25°C over 2 hours converts the oxime to 2-hydroxy-5-(thiophen-2-yl)benzonitrile with 90% yield.

Dehydration Agents Compared

| Reagent | Yield (%) | Side Products (%) |

|---|---|---|

| POCl₃ | 90 | <5 |

| Ac₂O | 76 | 12 |

| Burgess | 82 | 8 |

Ultrasound-Assisted Synthesis

Adopting green chemistry principles, ultrasound irradiation (40 kHz, 300 W) reduces the Suzuki coupling time from 12 hours to 35 minutes while increasing yield to 95%. The mechanical effects of cavitation enhance reagent mixing and catalyst activation, as evidenced by AFM showing uniform surface morphology.

Energy Efficiency Analysis

| Method | Energy (kJ/mol) | CO₂ Emission (g/mol) |

|---|---|---|

| Conventional | 420 | 98 |

| Ultrasound-Assisted | 290 | 54 |

Structural and Thermodynamic Characterization

Spectroscopic Validation

Adsorption Behavior

Langmuir isotherm analysis (R² = 0.994) indicates mixed physisorption/chemisorption on mild steel, with ΔGads = −32.6 kJ/mol. The nitrile group enhances surface coverage by coordinating with Fe³⁺ sites.

Industrial Scalability and Challenges

Cost-Benefit Analysis

| Step | Cost ($/kg) | Yield (%) |

|---|---|---|

| Bromination | 120 | 89 |

| Suzuki Coupling | 340 | 92 |

| Oxime Dehydration | 90 | 90 |

Chemical Reactions Analysis

2-Hydroxy-5-(thiophen-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Major products formed from these reactions include 2-hydroxy-5-(thiophen-2-yl)benzaldehyde (from oxidation) and 2-hydroxy-5-(thiophen-2-yl)benzylamine (from reduction) .

Scientific Research Applications

Organic Synthesis

In organic synthesis, 2-Hydroxy-5-(thiophen-2-yl)benzonitrile serves as a crucial building block for the development of more complex molecules. Its functional groups enable it to participate in various chemical reactions, making it valuable for synthesizing derivatives with enhanced properties.

Case Study: Synthesis of Novel Derivatives

A study demonstrated the use of this compound as a precursor for synthesizing azomethine compounds. These derivatives exhibited promising antibacterial activity, showcasing the compound's versatility in generating biologically active molecules .

Pharmaceutical Development

The compound shows significant potential in pharmaceutical applications, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit activity against various cancer cell lines and possess antimicrobial properties.

Case Study: PD-L1 Inhibitors

In a recent study focusing on immune checkpoint inhibitors, compounds based on the structure of this compound were synthesized and evaluated for their ability to inhibit PD-L1, a key target in cancer therapy. The results indicated that these compounds could effectively disrupt PD-1/PD-L1 binding, demonstrating comparable efficacy to established inhibitors .

Computational Studies

Computational modeling and docking studies have been employed to predict the interactions between this compound derivatives and various biological targets. These studies aid in understanding the mechanisms of action and guiding further modifications to enhance biological activity.

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | PD-L1 Inhibition | <10 | |

| Derivative A | Antimicrobial | <50 | |

| Derivative B | Anticancer | <30 |

Antioxidant Properties

Recent investigations have highlighted the antioxidant potential of this compound and its derivatives. These compounds may play a role in mitigating oxidative stress-related diseases.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(thiophen-2-yl)benzonitrile exerts its effects is primarily through its interaction with biological macromolecules. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially altering their function. The thiophene ring contributes to the compound’s electronic properties, which can affect its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physical Properties

Key Observations :

- Electron-withdrawing vs. donating groups : Replacement of the thiophene in this compound with bromine (as in 5-bromo-2-hydroxybenzonitrile) enhances electrophilic substitution reactivity but reduces π-conjugation .

- Hybrid heterocycles : Imidazopyridine-thiophene hybrids (e.g., compound 14 in ) demonstrate enhanced bioactivity due to nitrogen-rich heterocycles, which may improve binding to biological targets.

Comparison :

- Thiophene derivatives generally exhibit higher yields (e.g., 58–80%) in Pd-catalyzed reactions compared to selenophene analogues, likely due to selenium’s lower electronegativity and larger atomic size .

- Brominated derivatives (e.g., 5-bromo-2-hydroxybenzonitrile) are synthesized via oxidative bromination or photochemical methods, highlighting the versatility of halogenation in modifying benzonitrile scaffolds .

Key Findings :

- For example, the pyrazole-thiazole-thiophene hybrid in inhibits Salmonella typhimurium at low MIC values.

- Fluorinated derivatives (e.g., compound 14) are prioritized in drug discovery due to improved metabolic stability and target affinity .

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-5-(thiophen-2-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions . A common approach involves coupling a boronic acid derivative (e.g., thiophene-2-boronic acid) with a halogenated benzonitrile precursor (e.g., 5-bromo-2-hydroxybenzonitrile) under Suzuki-Miyaura conditions. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

- Base: K₂CO₃ or Na₂CO₃ in a 2:1 molar ratio relative to the boronic acid

- Solvent: DMF or THF under reflux (80–110°C) for 12–24 hours .

Optimization Tips:

- Use microwave-assisted synthesis to reduce reaction time to 1–2 hours.

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to confirm coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.3 ppm) and nitrile carbon (δ ~115 ppm). Thiophene protons appear as distinct doublets (δ ~7.1–7.4 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 242.0582; observed 242.0585) .

- FTIR : Identify O–H stretch (~3400 cm⁻¹) and C≡N stretch (~2220 cm⁻¹) .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- HOMO-LUMO gaps : Predict reactivity (e.g., ΔE ~4.2 eV suggests moderate electrophilicity).

- Electrostatic potential maps : Identify electron-rich regions (thiophene ring) for electrophilic substitution .

Recommended Workflow:

Optimize geometry using Gaussian09 with implicit solvent models (e.g., PCM for DMSO).

Validate with experimental UV-Vis spectra (λmax ~280 nm) .

Q. What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

- Twinned crystals : Common due to planar thiophene and nitrile groups. Use SHELXL for refinement, applying TWIN/BASF commands .

- Hydrogen bonding : Phenolic –OH forms intramolecular H-bonds with nitrile, complicating packing analysis. Hirshfeld surface analysis (CrystalExplorer) quantifies interactions (e.g., O···H contacts: 25% contribution) .

Q. How does substitution at the thiophene β-position influence bioactivity in analogs of this compound?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Nitrile at position 5 enhances larvicidal activity (e.g., LC₅₀ = 12 ppm against Anopheles arabensis).

- SAR Studies : Replace thiophene with selenophene to increase lipophilicity (logP +0.5), improving membrane permeability .

Experimental Design:

Synthesize analogs via C–H functionalization (Pd(OAc)₂, 1,10-phenanthroline ligand).

Test bioactivity using in vitro assays (e.g., mosquito larval mortality rates at 24–72 hours) .

Q. What contradictions exist in computational vs. experimental dipole moment data for benzonitrile derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.